molecular formula C7H11NO2 B1376000 2-Aminohept-6-ynoic acid CAS No. 121703-79-5

2-Aminohept-6-ynoic acid

Cat. No. B1376000
CAS RN: 121703-79-5
M. Wt: 141.17 g/mol
InChI Key: IJQLLGJUHGAQIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of 2-Aminohept-6-ynoic acid is C7H11NO2 . The InChI code is InChI=1S/C7H11NO2/c1-2-3-4-5-6 (8)7 (9)10/h1,6H,3-5,8H2, (H,9,10) . The Canonical SMILES is C#CCCCC (C (=O)O)N .


Physical And Chemical Properties Analysis

2-Aminohept-6-ynoic acid has a molecular weight of 141.17 g/mol . It has a boiling point of 276.4±35.0 °C and a density of 1.115±0.06 g/cm3 . The compound is an acid with a pKa of 2.50±0.24 .

Scientific Research Applications

Neuroprotective Agents

2-Aminohept-6-ynoic acid derivatives have been explored for their neuroprotective properties. These compounds can improve cell viability against neurotoxicity induced by substances like copper and glutamate . They may also interact with amyloid beta peptide, which is associated with Alzheimer’s disease, suggesting a potential role in managing this condition .

Metal Ion Chelation

Peptides derived from 2-Aminohept-6-ynoic acid have shown the ability to bind to metal ions such as Cu2+ and Zn2+. This property is significant because it can influence the crystallization properties of these peptides and offer neuroprotective effects through metal chelation .

Neurodrug Candidates

In conjunction with growth factors, synthetic peptides containing 2-Aminohept-6-ynoic acid can exhibit neuroprotective properties. For instance, a synthetic dodecapeptide, when administered with the growth factor angiopoietin-1, improved functional disability and reduced neuronal cell death in animal models .

Anti-Metastatic Activity

The potential anti-metastatic activity of sugar–amino acid derivatives, which includes 2-Aminohept-6-ynoic acid, has been a subject of interest. These derivatives have been synthesized using the Amadori reaction, leading to the discovery of novel molecules with therapeutic potential .

Structural Modification of Natural Products

Amino acids, including 2-Aminohept-6-ynoic acid, are used in the structural modification of natural products. This application aims to improve the solubility, activity, and minimize adverse effects of these products, thereby enhancing their pharmaceutical potential .

Drug Synthesis and Design

Due to its unique structure, 2-Aminohept-6-ynoic acid is utilized in drug synthesis and design. Its incorporation into drug molecules can lead to new pharmacological activities and is employed in creating novel therapeutic strategies .

properties

IUPAC Name

2-aminohept-6-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-2-3-4-5-6(8)7(9)10/h1,6H,3-5,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQLLGJUHGAQIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Aminohept-6-ynoic acid
Reactant of Route 2
Reactant of Route 2
2-Aminohept-6-ynoic acid
Reactant of Route 3
2-Aminohept-6-ynoic acid
Reactant of Route 4
2-Aminohept-6-ynoic acid
Reactant of Route 5
2-Aminohept-6-ynoic acid
Reactant of Route 6
2-Aminohept-6-ynoic acid

Q & A

Q1: What is significant about the synthesis method used to produce 2-Aminohept-6-ynoic acid in the study?

A1: The research highlights the successful synthesis of both homopropargylglycine (Hpg) and 2-aminohept-6-ynoic acid using an asymmetric Strecker reaction. [] This method is notable for achieving significantly higher yields and enantiomeric excess (over 80% ee) compared to previous methods. This implies a more efficient and stereoselective approach to obtaining these compounds for further research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.